1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one
Description
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Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-21-22-20(29-13)28-12-15-9-17(25)18(27-2)10-23(15)11-19(26)24-8-7-14-5-3-4-6-16(14)24/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJBIOFIJIXUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which integrates an indole moiety with a thiadiazole and pyridinone framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 372.44 g/mol. The structure features key functional groups that contribute to its biological activity:
- Indole moiety : Known for various pharmacological activities.
- Thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Pyridinone structure : Enhances interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing indole and thiadiazole derivatives. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Case Study : A study evaluated the compound's activity against human lung cancer (A549) and breast cancer (MCF-7) cell lines, revealing an IC50 value of 15 µM for A549 cells, indicating moderate potency .
- Structure-Activity Relationship (SAR) : Variations in substituents on the indole and thiadiazole rings significantly affect the compound's potency. For example, modifications leading to increased lipophilicity enhanced its cellular uptake and subsequent cytotoxicity .
Antimicrobial Activity
The incorporation of the thiadiazole moiety is particularly relevant for antimicrobial applications:
- Broad-Spectrum Activity : The compound has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis .
- Research Findings : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting promising antibacterial properties .
Data Table: Biological Activities
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Research has indicated that derivatives of indoline compounds exhibit notable antimicrobial properties. For instance, studies on N-substituted derivatives of indole showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that modifications at specific positions can enhance efficacy against microbial strains .
- Antiviral Properties
-
Antitumor Activity
- A significant focus has been on the antitumor potential of indolin derivatives. For example, a study synthesized a series of 3,5-substituted indolin-2-one compounds that demonstrated antiproliferative activity across various human carcinoma cell lines. The introduction of specific functional groups was critical to enhancing their antitumor effects .
Biochemical Mechanisms
The mechanisms by which these compounds exert their biological effects often involve interaction with specific cellular targets:
- Enzyme Inhibition : Many indoline derivatives act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins, aiding in the design of more effective derivatives .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various N-acetylisatines and tested their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis, with DIZ values reaching up to 22 mm for the most active compounds .
Case Study 2: Antitumor Evaluation
In another investigation, a series of indolin derivatives were evaluated for their cytotoxic effects on cancer cell lines. The compound featuring a methoxy substitution at position 5 showed enhanced activity with a GI50 value of 0.9 μM in TC32 cells, indicating its potential as a lead compound for further development in cancer therapy .
Data Summary Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | N-substituted indoline derivatives | Effective against Gram-positive/negative bacteria |
| Antiviral | Substituted indoline derivatives | Potential dengue virus inhibitors |
| Antitumor | 3,5-substituted indolin derivatives | Significant antiproliferative activity in carcinoma cells |
Chemical Reactions Analysis
1.1. Indoline Ring Formation
The indoline moiety is typically synthesized via condensation of aniline with ketones or aldehydes , followed by reductive cyclization (e.g., using sodium borohydride or catalytic hydrogenation). For example:
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Aniline reacts with ketones (e.g., cyclohexanone) to form intermediates like N-phenylcyclohexylamine.
1.2. Thiadiazole Ring Construction
The thiadiazole ring is formed via oxidative cyclization of thiosemicarbazones . Steps include:
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Thiosemicarbazone synthesis : Aldehydes react with thiosemicarbazide in acidic conditions.
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Oxidative cyclization : Treatment with ammonium ferric sulfate (FeSO₄·12H₂O) or similar oxidants yields the thiadiazole .
1.3. Pyridin-4(1H)-one Core Formation
The pyridinone core is synthesized using Paal-Knorr pyrrole synthesis conditions or cyclocondensation of α,γ-diketones with primary amines . For example:
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Reaction of 1,4-diketones with amines (e.g., glycine) under reflux with acetic anhydride (Ac₂O) forms the pyridinone .
1.4. Functional Group Transformations
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Methoxylation : Introduces the methoxy group via nucleophilic substitution or direct methylation of hydroxyl groups.
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Thiomethyl Bridge Formation : Substitution reactions replace halides (e.g., chlorine) on the thiadiazole with thiols (e.g., thiomorpholine) .
2.1. Thiadiazole Ring Formation via Oxidative Cyclization
Reaction :
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Mechanism : Oxidative cyclization of thiosemicarbazones leads to the formation of the 1,3,4-thiadiazole ring. This step is critical for integrating the thiadiazole moiety .
2.3. Thiomethyl Bridge Formation
Reaction :
-
Mechanism : Substitution of halides (e.g., chlorine) on the thiadiazole with thiols (e.g., thiomorpholine) forms the thiomethyl bridge .
Functional Group Reactions and Stability
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Thiadiazole | Electrophilic | Substitution (e.g., Cl → SH), Oxidative cyclization |
| Pyridinone | Nucleophilic | Alkylation, Acylation |
| Methoxy | Inert | Generally stable under basic/acidic conditions |
| Indoline | Basic | Protonation, Alkylation |
Challenges and Optimization
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Yield Variability : Thiadiazole cyclization yields depend on oxidant choice and reaction conditions .
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Steric Effects : Bulky groups (e.g., methoxy) may hinder reactivity during substitution reactions .
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Purity : Multi-step synthesis requires rigorous purification (e.g., column chromatography) to isolate intermediates.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for structurally analogous thiazolidinone and pyridinone derivatives. Key steps include:
- Condensation : Use of ethanol or DMSO as solvents under reflux conditions (60–80°C) with base catalysts (e.g., KOH) to facilitate intermediate formation .
- Cyclization : Microwave-assisted synthesis or continuous flow chemistry may enhance efficiency for heterocycle formation (e.g., thiadiazole or pyridinone rings) .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Optimization strategies include adjusting reaction time (6–24 hours), inert atmospheres (N₂/Ar) to prevent oxidation, and monitoring via TLC/HPLC .
Q. Which analytical techniques are most effective for characterizing and confirming the structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., indolin-1-yl, thiadiazole groups) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of by-products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets or pathways this compound interacts with based on structural analogs?
- Methodological Answer : Structural analogs (e.g., thiazolidinones, pyrazoles) suggest potential interactions with:
- Enzyme Inhibition : Tyrosine kinases or cyclooxygenase (COX) via hydrogen bonding with the thiadiazole sulfur and pyridinone carbonyl groups .
- Receptor Binding : G-protein-coupled receptors (GPCRs) due to the indoline moiety’s planar aromatic system .
Preliminary assays for analogs recommend using enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) for target validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) .
- Compound Solubility : Use DMSO stocks at <0.1% concentration to avoid cytotoxicity .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons across multiple replicates to assess reproducibility .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and bioavailability?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the indoline or pyridinone moieties .
- Prodrug Design : Esterification of the methoxy group to enhance membrane permeability .
- Formulation : Nanoemulsions or liposomal encapsulation to improve aqueous solubility .
Q. How to design experiments to elucidate the mechanism of action against specific enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure activity via colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with COX-2 or EGFR kinases .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine in kinases) to validate binding sites .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Methodological Answer :
- By-Product Formation : Oxidative degradation of the thiadiazole ring under prolonged heating. Mitigate via inert atmospheres and shorter reaction times .
- Isomerization : Z/E isomerization during cyclization. Control via low-temperature (0–5°C) reactions and stereoselective catalysts .
- Monitoring : Use real-time HPLC-MS to detect and quantify impurities early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
